molecular formula C19H21N3O3S3 B2829946 N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1098719-20-0

N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2829946
CAS No.: 1098719-20-0
M. Wt: 435.58
InChI Key: NHGBKFRUPXFSAF-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture integrates a benzo[d]thiazole moiety , a structure frequently associated with antimicrobial and antitumor activities in investigative compounds, linked via a carboxamide bridge to a piperidine ring that is further functionalized with a thiophen-2-ylsulfonyl group . This specific combination of heterocyclic subunits is engineered to confer a multifunctional scaffold capable of diverse intermolecular interactions, making it a valuable tool for probing biological targets. Compounds featuring the benzothiazole-phenyl scaffold have been investigated as potential dual inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) , a polypharmacology approach relevant for pain and inflammation research. Furthermore, N-(thiazol-2-yl)thiophene carboxamide derivatives have been identified in pharmacophore-based screening as inhibitors of kinases such as Abl, suggesting potential applications in oncology research. The presence of the ethyl substituent on the benzothiazole ring is a strategic modification for exploring structure-activity relationships (SAR), as altering groups on the aromatic rings can significantly impact both binding potency and metabolic stability. Researchers can utilize this compound as a key intermediate or lead structure in developing novel therapeutic agents, studying enzyme inhibition mechanisms, or conducting proteomics and target identification studies. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S3/c1-2-13-7-5-9-15-17(13)20-19(27-15)21-18(23)14-8-3-4-11-22(14)28(24,25)16-10-6-12-26-16/h5-7,9-10,12,14H,2-4,8,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGBKFRUPXFSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-ethylbenzoic acid with thioamide under acidic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a sulfonylation reaction, where thiophene-2-sulfonyl chloride is reacted with the benzo[d]thiazole intermediate.

    Formation of the piperidine ring: The final step involves the formation of the piperidine ring through a cyclization reaction, where the intermediate is reacted with piperidine-2-carboxylic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[d]thiazole or thiophene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

The compound N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Structure and Composition

  • Molecular Formula : C17H18N2O2S2
  • Molecular Weight : Approximately 342.46 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Piperidine moiety
    • Sulfonamide group

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can modulate immune responses, potentially reactivating the immune system against tumors. They are particularly noted for their efficacy against various cancers, including melanoma and lung cancer .

Mechanism of Action
The proposed mechanism involves the inhibition of specific receptors involved in tumor growth and survival, such as the Prostaglandin E2 receptors (EP2 and EP4). By blocking these pathways, the compound can enhance the effectiveness of existing cancer therapies .

Antimicrobial Properties

Studies have demonstrated that this class of compounds possesses antimicrobial activity against a range of pathogens. For example, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Neurological Disorders

There is growing interest in investigating the effects of this compound on neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier and interact with neuroinflammatory pathways suggests potential therapeutic applications in treating cognitive decline associated with aging .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of a related compound in vitro and in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, highlighting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of several derivatives, including those similar to this compound. The findings revealed that these compounds inhibited bacterial growth at low concentrations, suggesting their utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzo[d]thiazole-piperidine-carboxamide framework but differ in sulfonyl substituents, carboxamide positions, and substitution patterns. Below is a detailed comparison:

Key Findings :

Sulfonyl Group Impact: The thiophen-2-ylsulfonyl group in the target compound offers a balance between electronic effects (via sulfur’s lone pairs) and steric bulk, contrasting with bulkier substituents like 3,5-bis(trifluoromethyl)phenyl or halogenated aryl groups (e.g., 2,4-dichlorophenyl) . Halogenated analogs (e.g., 2-bromo-4-fluorophenyl) exhibit higher molecular weights (~604 g/mol) and reduced yields (49%) compared to non-halogenated derivatives .

Piperidine Carboxamide Position: Piperidine-2-carboxamide (target compound) vs.

Synthetic Yields :

  • Yields for sulfonyl-substituted analogs vary widely (16–75%) depending on substituent complexity. Electron-rich groups (e.g., 2,4-dimethoxyphenyl ) show higher yields (62–75%), while sterically hindered groups (e.g., 2,4,6-trifluorophenyl ) yield poorly (16%).

Biological Relevance :

  • Compounds with halogenated or trifluoromethyl groups () are reported as multitarget inhibitors for pain management, suggesting the target compound may share similar applications .
  • Thiophene-containing derivatives (e.g., ) are less studied but may offer improved metabolic stability due to sulfur’s resistance to oxidative degradation .

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzo[d]thiazole Ring : This is achieved through cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
  • Introduction of the Piperidine Ring : The benzo[d]thiazole intermediate is reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperidine derivative.
  • Attachment of the Thiophene Moiety : Finally, the thiophene group is introduced via a nucleophilic substitution reaction with thiophen-2-ylmethyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression, similar to other compounds that target VEGFR and ERK pathways. For instance, studies on related piperidine derivatives have shown their efficacy against kinases like VEGFR-2 and ERK-2, suggesting potential multitarget capabilities .
  • Modulation of Receptor Activity : The benzo[d]thiazole moiety is known for its ability to interact with various enzymes and receptors, potentially modulating their activity. This could lead to altered cellular responses in cancer cells .

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For example:

CompoundCell LineIC50 (μM)Mechanism
6bHepG211.3Induces apoptosis via VEGFR inhibition
NEPTVarious12.5Multitarget inhibition (VEGFR, ERK)

These findings suggest that this compound could similarly act on cancer cell lines, potentially leading to apoptosis and reduced proliferation.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Multitarget Inhibitors : A study evaluated a series of piperidine derivatives for their ability to inhibit multiple kinases. The results indicated that compounds with benzo[d]thiazole moieties significantly reduced cell viability in HepG2 liver cancer cells, supporting the hypothesis that N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine could exhibit similar effects .
  • Synergistic Effects with Other Agents : Research has suggested that combining such compounds with immune checkpoint inhibitors may enhance their anticancer efficacy by modulating immune responses alongside direct tumor inhibition .

Q & A

Q. What are the established synthetic routes for N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Piperidine core formation : Cyclization of precursor amines or ketones under reductive amination conditions.
  • Thiazole ring construction : Condensation of o-aminothiophenol derivatives with carbonyl compounds (e.g., aldehydes or ketones) under oxidative conditions.
  • Sulfonylation : Reaction of the piperidine intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Carboxamide coupling : Activation of the carboxylic acid (e.g., using HATU or EDC) followed by reaction with 4-ethylbenzo[d]thiazol-2-amine .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify aromatic protons (6.8–8.2 ppm for thiophene/benzothiazole) and aliphatic signals (2.5–4.5 ppm for piperidine and ethyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard, with retention times compared to reference standards .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 460.12 [M+H]+) .

Q. What biological targets are associated with this compound?

Structural analogs (e.g., thiazole and sulfonamide derivatives) show activity against kinases (e.g., CDK7), antimicrobial targets, and cancer-related enzymes. Target identification involves:

  • In vitro binding assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure affinity .
  • Cellular assays : Inhibition of proliferation in cancer cell lines (e.g., IC50 values in MCF-7 or HeLa cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the sulfonylation step?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance sulfonyl chloride reactivity .
  • Base choice : Triethylamine or DMAP improves nucleophilicity of the piperidine nitrogen .
  • Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature .
  • Workup optimization : Precipitation in ice-cold water followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Purity validation : Re-analyze compound batches via HPLC and NMR to exclude impurities as confounding factors .
  • Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP-luciferase assays) .
  • Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl substituents) to identify SAR trends .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to CDK7 or other kinases, guided by crystallographic data (e.g., PDB ID 6XD7) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with hinge regions of kinases) using Schrödinger Suite .

Q. What methodologies elucidate the compound’s mechanism of action in cancer cells?

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or cell cycle) post-treatment .
  • Proteomics : SILAC labeling to quantify changes in kinase expression .
  • Cellular imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .

Q. How can crystallographic data improve structural optimization?

  • X-ray crystallography : Solve the compound’s crystal structure (using SHELXL ) to identify key torsional angles and hydrogen-bonding networks.
  • Fragment-based design : Replace the ethyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions, guided by crystal packing analysis .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR + cellular assays) and replicate studies in multiple labs .
  • Synthetic Challenges : Address low yields in carboxamide coupling by switching from HATU to PyBOP or optimizing stoichiometry (1.2 eq. amine) .

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